2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both pyrazole and benzimidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The tert-butyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper(I) iodide can be employed to facilitate the cyclization process, while maintaining high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as N-bromosuccinimide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which 2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole exerts its effects involves interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as sterol 14-alpha demethylase, which is crucial for ergosterol biosynthesis in fungi . This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, the compound may interact with DNA and proteins, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Known for its antifungal properties.
Benzimidazole derivatives: Widely studied for their broad-spectrum biological activities.
Uniqueness
2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole stands out due to its dual functionality, combining the properties of both pyrazole and benzimidazole rings. This unique structure enhances its stability, lipophilicity, and biological activity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-14(2,3)12-8-11(17-18-12)13-15-9-6-4-5-7-10(9)16-13/h4-8H,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFSSTFYHXXFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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